molecular formula C19H16FNO4 B2354755 Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate CAS No. 477847-19-1

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate

Cat. No.: B2354755
CAS No.: 477847-19-1
M. Wt: 341.338
InChI Key: WRKULZQRIRMLKF-UHFFFAOYSA-N
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Description

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a quinoline core substituted with a fluorophenoxy group at the 4-position, a methoxy group at the 8-position, and an ethyl ester group at the 3-position. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability compared to its halogenated analogs. The fluorine atom can also influence the compound’s lipophilicity and ability to cross biological membranes, making it a valuable candidate for drug development .

Properties

IUPAC Name

ethyl 4-(4-fluorophenoxy)-8-methoxyquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4/c1-3-24-19(22)15-11-21-17-14(5-4-6-16(17)23-2)18(15)25-13-9-7-12(20)8-10-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKULZQRIRMLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1OC3=CC=C(C=C3)F)C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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